Silver thiocyanate

Übersicht

Beschreibung

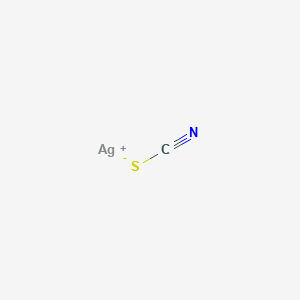

Silver thiocyanate is a chemical compound with the formula AgSCN. It is the silver salt of thiocyanic acid and appears as a white crystalline powder. This compound is known for its use in the synthesis of silver nanoparticles and has various applications in scientific research and industry .

Synthetic Routes and Reaction Conditions:

- this compound is commonly produced by reacting silver nitrate with potassium thiocyanate. The reaction is as follows:

Solution Reaction: AgNO3+KSCN→AgSCN+KNO3

Ion-Exchange Route: Another method involves an ion exchange reaction where silver nitrate and ammonium thiocyanate are dissolved in distilled water to produce this compound and ammonium nitrate.

Industrial Production Methods:

- Industrially, this compound can be produced using similar methods but on a larger scale, ensuring purity and consistency. The reaction conditions are carefully controlled to optimize yield and minimize impurities .

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the thiocyanate group is replaced by other groups.

Complex Formation: It can form complexes with various ligands, which can alter its chemical properties.

Common Reagents and Conditions:

- Reagents such as silver nitrate and potassium thiocyanate are commonly used.

- Reactions are typically carried out in aqueous solutions at controlled temperatures to ensure proper formation of the compound .

Major Products:

Wissenschaftliche Forschungsanwendungen

1.1. Chemistry

Silver thiocyanate serves as an important reagent in the synthesis of silver nanoparticles and nanoplates, which have applications in catalysis, electronics, and materials science. The compound's unique properties facilitate the formation of nanoparticles that exhibit enhanced surface area and reactivity .

Table 1: Properties of Silver Nanoparticles Synthesized from AgSCN

| Property | Value |

|---|---|

| Solubility | 1.68 × 10⁻⁴ g/L |

| Average Particle Size | 1.5–50 nm |

| Surface Area | High (enhanced reactivity) |

1.2. Biology and Medicine

Silver nanoparticles derived from AgSCN exhibit notable antimicrobial properties, making them suitable for use in medical devices, wound dressings, and coatings . A recent study highlighted the potential of a this compound phosphine complex (UJ3) as an anti-cancer agent, demonstrating efficacy against human cancer cell lines at significantly lower doses compared to standard chemotherapy drugs .

Case Study: UJ3 Complex

- Research Institution: University of Johannesburg

- Findings: Effective against esophageal cancer cells with lower toxicity to healthy cells.

- Significance: Potential for large-scale manufacture due to economical synthesis methods.

2.1. Photocatalysis

This compound has been investigated for its photocatalytic properties. Nanostructures composed of silver/silver thiocyanate (Ag@AgSCN) have shown high efficiency in degrading pollutants such as oxytetracycline under visible light irradiation .

Table 2: Photocatalytic Activity of Ag@AgSCN

| Pollutant | Degradation Rate (%) | Light Source |

|---|---|---|

| Oxytetracycline | 84% | Visible Light |

2.2. Analytical Chemistry

AgSCN is utilized in analytical methods for detecting anions like cyanide and thiocyanate. Its role extends to radiometric estimation techniques for trace elements such as zirconium .

Industrial Applications

In industry, this compound is employed in the production of photoluminescent materials, including perovskite quantum dots used in optoelectronic devices like solar cells and LEDs . Additionally, it plays a role in electroplating applications where specific properties like enhanced conductivity are desired.

Wirkmechanismus

The mechanism by which silver thiocyanate exerts its effects involves the interaction of the thiocyanate anion with various molecular targets. In the case of its use in quantum dots, the thiocyanate anion interacts with lead ions, filling out vacancy sites or substituting other anions, thereby enhancing photoluminescence efficiency and stability . In antibacterial applications, silver ions released from this compound disrupt bacterial cell membranes and interfere with cellular processes .

Vergleich Mit ähnlichen Verbindungen

Silver Nitrate (AgNO3): Used in similar applications but has different solubility and reactivity properties.

Potassium Thiocyanate (KSCN): Often used as a reagent in the synthesis of silver thiocyanate.

Ammonium Thiocyanate (NH4SCN): Another reagent used in the ion-exchange method for producing this compound.

Uniqueness:

- This compound is unique in its ability to form stable silver nanoparticles and its specific interactions with other compounds in various applications. Its low solubility in water and other solvents also distinguishes it from other silver salts .

Biologische Aktivität

Silver thiocyanate (AgSCN) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits several biological activities primarily attributed to its silver ion (Ag^+) release and the thiocyanate ion (SCN^−) interactions. The following mechanisms have been identified:

- Antimicrobial Activity : Ag^+ ions are known for their broad-spectrum antimicrobial properties. They disrupt bacterial cell membranes, leading to cell death. Studies have shown that AgSCN can inhibit the growth of various pathogens, including bacteria and fungi .

- Anticancer Properties : Recent research indicates that this compound complexes, especially those coordinated with phosphine ligands, exhibit significant anticancer activity. For instance, IC50 values ranging from 2.2 to 4.6 µM were reported against breast and colon cancer cell lines . The mechanism involves mitochondrial dysfunction and the induction of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells .

- Photocatalytic Activity : AgSCN has been utilized as a photocatalyst in environmental applications. It has demonstrated high photocatalytic efficiency for the degradation of organic pollutants under visible light irradiation, attributed to its unique nanostructured form .

2.1 Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that AgSCN showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

2.2 Anticancer Research

In vitro studies on breast cancer cell lines (MCF-7) treated with this compound complexes revealed dose-dependent cytotoxic effects. The study reported IC50 values of 8.3 µM for AgSCN complexes, indicating promising therapeutic potential compared to conventional chemotherapeutics like cisplatin .

| Compound | IC50 (µM) |

|---|---|

| This compound Complex | 8.3 |

| Cisplatin | 10.0 |

2.3 Photocatalytic Applications

AgSCN has been studied as a photocatalyst for environmental remediation. A notable study demonstrated that Ag@AgSCN nanostructures achieved an 84% degradation rate of oxytetracycline under visible light within a specified time frame . The photocatalytic performance was attributed to the surface plasmon resonance of silver nanoparticles.

3. Conclusion

This compound presents a multifaceted profile with significant biological activities, particularly in antimicrobial and anticancer domains, along with promising applications in photocatalysis. Ongoing research is crucial to fully elucidate its mechanisms and optimize its applications in therapeutic contexts.

Eigenschaften

IUPAC Name |

silver;thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.Ag/c2-1-3;/h3H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUVFRWZKMEWNS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[Ag+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgSNC, CAgNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | silver thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_thiocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883742 | |

| Record name | Thiocyanic acid, silver(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-93-5 | |

| Record name | Silver thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid, silver(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S44O8TME5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.